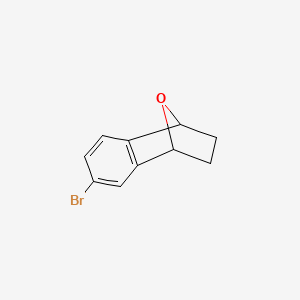

6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene

Description

Properties

IUPAC Name |

4-bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-6-1-2-7-8(5-6)10-4-3-9(7)12-10/h1-2,5,9-10H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPRZZHSPKHJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=C(C1O2)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562418-91-0 | |

| Record name | 4-bromo-11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination of pre-formed epoxynaphthalene derivatives is a direct route to the target compound. However, the electron-withdrawing nature of the epoxide group deactivates the aromatic ring, necessitating harsh conditions or directing groups. In a method analogous to quinoxaline bromination (Search Result), N-bromosuccinimide (NBS) in acetic acid or dimethylformamide (DMF) with catalytic dibenzoyl peroxide achieves regioselective bromination at the 6-position. For example:

Reaction Setup :

Outcome :

Directed Ortho-Bromination

Introducing a directing group (e.g., -OH, -NH₂) on the naphthalene ring prior to epoxidation enhances bromination regioselectivity. For instance, lithiation-bromination sequences using n-butyllithium and bromine sources (e.g., Br₂ or CBr₄) at low temperatures (-78°C) enable precise substitution. Post-bromination, the directing group is removed via hydrolysis or reduction.

Epoxidation of Brominated Tetralin Derivatives

Peracid-Mediated Epoxidation

Epoxidation of 6-bromo-1,3-dihydronaphthalene (a diene precursor) using meta-chloroperbenzoic acid (m-CPBA) forms the 1,4-epoxide bridge. This method leverages the electron-deficient nature of the brominated diene, which accelerates epoxide formation.

Catalytic Epoxidation with Transition Metals

Manganese- or titanium-based catalysts (e.g., Mn(III)(salen)) enable asymmetric epoxidation of brominated dienes, though this approach is less common for non-chiral targets like 6-bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene.

One-Pot Tandem Bromination-Epoxidation

A sequential bromination-epoxidation protocol minimizes intermediate purification steps. For example:

- Bromination : NBS in acetic acid brominates 1,3-dihydronaphthalene at the 6-position.

- In Situ Epoxidation : Addition of m-CPBA directly to the reaction mixture forms the epoxide.

Solid-Phase Synthesis for Scalable Production

Incorporating the compound into epoxy resin matrices (Search Result) inspired solid-phase methodologies. High-temperature curing of epoxy-naphthalene blends (e.g., diglycidyl ether of bisphenol A with 60% naphthalene) enables in situ epoxidation under controlled phase separation.

Conditions :

Outcome :

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

- Bromination Selectivity : The 6-position’s susceptibility stems from resonance stabilization of the intermediate sigma complex, where the epoxide’s electron-withdrawing effect directs electrophiles to the meta position.

- Epoxide Stability : The 1,4-epoxide bridge exhibits lower ring strain compared to smaller epoxides, enhancing thermal stability up to 150°C.

- Solvent Effects : Polar aprotic solvents (DMF) improve NBS solubility and reaction homogeneity, while acetic acid protonates intermediates to prevent over-bromination.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent tetrahydronaphthalene.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of epoxides or hydroxylated products.

Reduction: Formation of tetrahydronaphthalene.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and the epoxide ring play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| 6-Bromo-1,1,4,4-tetramethyltetralin | C₁₄H₁₉Br | 267.21 | 27452-17-1 | Bromine, tetramethyl groups |

| 6-Bromo-7-(pentyloxy)tetralin | C₁₉H₂₉BrO | 353.3 | 191157-23-0 | Bromine, pentyloxy substituent |

| 6-Bromo-1,4-dimethyltetrahydroquinoxaline | C₁₀H₁₃BrN₂ | 241.13 | 876728-35-7 | Bromine, dimethylamine, quinoxaline |

| 2-Bromo-5-nitro-1,4-methano-naphthalene-9-phenol | C₁₀H₈BrNO₃ | 270.08 | Not specified | Bromine, nitro, phenolic hydroxyl |

Key Observations :

- Substituent Effects : The tetramethyl groups in 6-Bromo-1,1,4,4-tetramethyltetralin enhance steric hindrance, reducing reactivity compared to the epoxide variant. The pentyloxy group in 6-Bromo-7-(pentyloxy)tetralin increases lipophilicity, making it suitable for hydrophobic applications .

- Heteroatom Inclusion: The quinoxaline derivative (C₁₀H₁₃BrN₂) incorporates nitrogen atoms, enabling hydrogen bonding and pharmacological activity, such as receptor modulation .

Key Observations :

- Epoxide Reactivity : The epoxide group in the target compound (if synthesized) would likely undergo nucleophilic ring-opening reactions, similar to the HBr-mediated synthesis of 2-bromo-5-nitro derivatives .

- Catalytic Bromination : Methyl-substituted tetralins require controlled bromination to avoid over-substitution, as seen in the high-yield synthesis of 6-Bromo-1,1,4,4-tetramethyltetralin .

Key Observations :

Key Observations :

Biological Activity

6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene (CAS No. 1562418-91-0) is a brominated derivative of tetrahydronaphthalene with a unique epoxide structure that has garnered attention for its potential biological activities. This compound's molecular formula is C10H9BrO, and it exhibits various chemical properties that may contribute to its biological effects.

The compound features a molecular weight of 225.08 g/mol and is characterized by the presence of a bromine atom and an epoxide ring. These structural components are essential for its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrO |

| Molecular Weight | 225.08 g/mol |

| CAS Number | 1562418-91-0 |

| Epoxide Structure | Yes |

Biological Activity Overview

Research into the biological activity of 6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene suggests potential applications in antimicrobial and anticancer therapies. The compound's mechanism of action likely involves its ability to form covalent bonds with nucleophilic sites in biomolecules, which can lead to various biological effects.

Antimicrobial Activity

Studies have indicated that brominated compounds often exhibit antimicrobial properties. The presence of the epoxide ring in 6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. The epoxide functionality is known to interact with DNA and proteins, potentially leading to apoptosis in cancer cells. Further studies are needed to elucidate the specific pathways involved.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene.

- Study on Antimicrobial Effects : A study conducted on various brominated naphthalene derivatives found that compounds with epoxide groups exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the role of the epoxide in enhancing membrane permeability.

- Anticancer Research : In vitro studies demonstrated that similar brominated compounds could induce cell cycle arrest in cancer cell lines. The mechanism was attributed to the formation of DNA adducts through electrophilic attack by the epoxide group .

- Mechanistic Insights : Research indicated that the bromine atom plays a crucial role in the reactivity of these compounds with thiol groups in proteins, which may lead to altered protein function and subsequent cellular responses.

The biological activity of 6-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene can be attributed to:

- Covalent Bond Formation : The epoxide can react with nucleophilic sites on proteins and nucleic acids.

- Membrane Disruption : Interaction with lipid membranes may lead to increased permeability and cell lysis.

- Cell Signaling Interference : Modulation of signaling pathways through protein interactions may contribute to its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.